molecular formula C43H53NO14 B1356997 Docetaxel-d9 CAS No. 940867-25-4

Docetaxel-d9

Numéro de catalogue B1356997
Numéro CAS: 940867-25-4
Poids moléculaire: 816.9 g/mol
Clé InChI: ZDZOTLJHXYCWBA-ZYSSTJHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Docetaxel (DCT) is a well-established antineoplastic agent used in the treatment of a broad range of cancers. It is a semi-synthetic compound derived from a precursor extracted from the plant Taxus baccata. The drug's clinical application, however, is limited by its low water solubility and the side effects caused by the solvents used in its formulation, such as polysorbate 80 and ethanol . To improve its solubility and reduce side effects, various delivery systems and formulations have been developed, including solid lipid nanoparticles and conjugation with biocompatible polymers .

Synthesis Analysis

A novel D-ring modified docetaxel analogue, where the oxetane ring is replaced with a γ-lactone, has been synthesized from 10-deacetylbaccatin III. This synthesis involves key steps such as direct acetylation and D-ring opening followed by an intramolecular aldol reaction. This analogue has shown significant cytotoxicity against various cancer cell lines, indicating the potential for creating effective docetaxel derivatives .

Molecular Structure Analysis

The molecular structure and conformation of docetaxel have been extensively studied through computational methods. A total of 31 unique conformers of docetaxel were identified and optimized, providing insights into the drug's properties such as relative energies, dipole moments, and vibrational frequencies. These studies are crucial for understanding the drug's interaction with biological targets like β-tubulin .

Chemical Reactions Analysis

Docetaxel's interaction with biological membranes has been studied by examining its miscibility with l-alpha-dipalmitoyl phosphatidylcholine (DPPC), a major component of cell membranes. The studies revealed that docetaxel can penetrate lipid monolayers, increasing surface pressure and indicating its surface-active properties. These interactions are important for understanding the drug's mechanism of action at the cellular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of docetaxel have been critically reviewed, with a focus on its analytical determination in biological and pharmaceutical matrices. Various analytical methods, including immunoassay, capillary electrophoresis, and chromatographic techniques, have been developed to optimize the analytical signal and improve sensitivity and selectivity. Understanding these properties is essential for the development of new formulations and delivery systems .

Case Studies and Clinical Relevance

Several studies have focused on the development of new docetaxel formulations to enhance its anti-tumor activity and targeting capabilities. For instance, human serum albumin nanoparticles decorated with biotin or folate have shown superior cytotoxicity against cancer cells with overexpressed receptors, and improved survival rates in animal models . Additionally, solid lipid nanoparticles formulated with high melting point triglycerides have demonstrated increased efficacy in inhibiting tumor growth in vivo, highlighting the potential of these new formulations for clinical use .

Applications De Recherche Scientifique

  • Cancer Chemotherapy

    • Field : Oncology
    • Application : Docetaxel is used as a chemotherapeutic agent for the management of various types of cancer including gastric, breast, neck, head, non-small cell lung cancer, and prostate cancer .
    • Method : Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures, and inhibiting the depolymerization of microtubules, which results in the inhibition of cell growth .
    • Results : Despite its effectiveness, Docetaxel has numerous toxic effects due to the ethanol and polysorbate in its formulation. Poor mixing can result in gel formation, and addition of the drug mix to an infusion may result in micelle formation .
  • Drug Delivery System

    • Field : Pharmacology
    • Application : A self-nanoemulsifying drug delivery system (SNEDDS) of Docetaxel and carvacrol has been developed to synergize the anticancer activity and enable a safer toxicity profile .
    • Method : The specific method of creating this SNEDDS is not detailed in the source .
    • Results : The results of this application are not provided in the source .
  • Treatment of Gastric Adenocarcinoma

    • Field : Oncology
    • Application : Docetaxel is used with cisplatin and fluorouracil for the treatment of untreated, advanced gastric adenocarcinoma .
    • Method : The specific method of application is not detailed in the source .
    • Results : The results of this application are not provided in the source .
  • Treatment of Head and Neck Cancer

    • Field : Oncology
    • Application : Docetaxel is used with cisplatin and fluorouracil for induction treatment of locally advanced squamous cell carcinoma of the head and neck (SCCHN) .
    • Method : The specific method of application is not detailed in the source .
    • Results : The results of this application are not provided in the source .
  • Stable Isotope Labeling

    • Field : Pharmacokinetics
    • Application : Docetaxel-d9 is the deuterium labeled Docetaxel. Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
    • Method : Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
    • Results : The results of this application are not provided in the source .
  • Treatment of Ovarian Cancer

    • Field : Oncology
    • Application : Docetaxel is used in the treatment of ovarian cancer .
    • Method : The specific method of application is not detailed in the source .
    • Results : The results of this application are not provided in the source .
  • Treatment of Non-Small Cell Lung Cancer

    • Field : Oncology
    • Application : Docetaxel is used as a single agent for locally advanced or metastatic non-small cell lung cancer (NSCLC) after platinum therapy failure; and with cisplatin for unresectable, locally advanced or metastatic untreated NSCLC .
    • Method : The specific method of application is not detailed in the source .
    • Results : The results of this application are not provided in the source .
  • Pharmacokinetic Studies

    • Field : Pharmacokinetics
    • Application : Docetaxel-d9, being a deuterium labeled Docetaxel, is used in pharmacokinetic studies .
    • Method : Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
    • Results : Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety And Hazards

Docetaxel-d9 may cause damage to organs through prolonged or repeated exposure . It also causes serious eye irritation .

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docetaxel-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel-d9
Reactant of Route 2
Docetaxel-d9
Reactant of Route 3
Docetaxel-d9
Reactant of Route 4
Docetaxel-d9
Reactant of Route 5
Docetaxel-d9
Reactant of Route 6
Docetaxel-d9

Citations

For This Compound
14
Citations
CA Crutchfield, MA Marzinke, WA Clarke - Clinical Applications of Mass …, 2016 - Springer
… Concentrations of docetaxel were quantified by a calibration curve relating the peak-area ratio of docetaxel to a deuterated internal standard (docetaxel-D9). The method was linear …
Number of citations: 7 link.springer.com
A Kort, MJX Hillebrand, GA Cirkel, EE Voest… - … of Chromatography B, 2013 - Elsevier
… The internal standards 2′,7-bisacetyltaxol in the end-of-infusion sample from m/z 939.4 to 552.4 and docetaxel-d9 from m/z 817.4 to 527.2 (C1 and C2). RPR112698 and RPR123142 …
Number of citations: 32 www.sciencedirect.com
HH Soliman, E Jackson, T Neuger, EC Dees… - Oncotarget, 2014 - ncbi.nlm.nih.gov
… Docetaxel–d9, stable isotope labeled internal standard, was utilized for this analysis. … docetaxel-d9, respectively. Once again, LC Quan was used for detection of peaks and integration. …
Number of citations: 171 www.ncbi.nlm.nih.gov
MA Marzinke, AR Breaud, W Clarke - Clinica Chimica Acta, 2013 - Elsevier
… Stock solutions of docetaxel and docetaxel-d9 were purchased in powder form from Toronto Research Chemicals (TRC, North York, ON) and reconstituted in methanol to stock …
Number of citations: 12 www.sciencedirect.com
K Mizutani, M Tomoda, Y Ohno, H Hayashi… - Anticancer …, 2015 - ar.iiarjournals.org
… Docetaxel-d9, deuterated docetaxel, was used as an IS for chromatography. IS (20 μL; 125 ng / mL) was added to cell lysate (10 μL) or culture medium (500 μL) that had been spiked …
Number of citations: 8 ar.iiarjournals.org
AA Date, M Kates, T Yoshida, T Babu, U Afzal… - Drug Delivery and …, 2021 - Springer
… 25 ng/mL of the internal standard, docetaxel-d9. After 10-min centrifugation at 1250g, the top … 817.3→291.0 for the internal standard, docetaxel-d9. Calibration curves for docetaxel was …
Number of citations: 3 link.springer.com
SL Skoczen, ST Stern - … of Nanoparticles Intended for Drug Delivery, 2018 - Springer
An important step in the early development of a nanomedicine formulation is the evaluation of stability and drug release in biological matrices. Additionally, the measurement of …
Number of citations: 14 link.springer.com
P Shu, T Zhao, B Wen… - Journal of Oncology …, 2020 - journals.sagepub.com
… In order to exclude a cross contamination of the internal standard (IS), deuterated compounds were chosen: toptecan-d6, irinotecan-d10, bendamustine-d6 and docetaxel-d9 were used …
Number of citations: 15 journals.sagepub.com
ST Stern, P Zou, S Skoczen, S Xie, B Liboiron… - Journal of controlled …, 2013 - Elsevier
Pharmacokinetic modeling and simulation is a powerful tool for the prediction of drug concentrations in the absence of analytical techniques that allow for direct quantification. The …
Number of citations: 12 www.sciencedirect.com
J Cox, V Speed, S O'Neal… - Journal of Oncology …, 2017 - journals.sagepub.com
Background Even while following best practices, surface exposures of hazardous drugs (HDs) are high and numerous. Thus, it is important to develop new products to reduce the …
Number of citations: 20 journals.sagepub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.